N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide
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Overview
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C20H20BrN3O3S2 and its molecular weight is 494.42. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
- A study by Ravinaik et al. (2021) explored the synthesis of related N-substituted benzamides, demonstrating their efficacy against various cancer cell lines, including breast, lung, colon, and ovarian cancer.
Antimicrobial and Antifungal Agents
- Research by Bikobo et al. (2017) synthesized derivatives with potent antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains.
- Another study by Narayana et al. (2004) focused on synthesizing compounds for potential antifungal applications.
- Research on N-substituted benzamides by Sych et al. (2019) highlighted their sensitivity to various bacteria and antifungal activity against Candida albicans.
Electrophysiological Properties
- A study by Morgan et al. (1990) examined the cardiac electrophysiological activity of similar compounds, demonstrating their potential as class III agents.
Plant Growth Regulation
- Research by Teitei (1980) discussed the synthesis of derivatives required for testing as potential plant growth regulators.
Other Biological Activities
- A study on adenosine receptors by Inamdar et al. (2013) investigated thiazole-linked benzamide and furamide analogues for their potential as receptor ligands.
- The work of Senthilkumar et al. (2021) explored the antibacterial, antifungal, and anticancer activities of a related organic compound.
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial and antiproliferative activities . These compounds are often designed to combat drug resistance in pathogens and cancerous cells .
Mode of Action
Similar compounds have been shown to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . In the context of antiproliferative activity, these compounds often interact with specific receptors in cancer cells .
Biochemical Pathways
Similar compounds have been shown to interfere with the biosynthesis of bacterial lipids, which could affect a variety of metabolic pathways .
Pharmacokinetics
Similar compounds have been evaluated for their promising adme properties .
Result of Action
Similar compounds have demonstrated promising antimicrobial and antiproliferative activities . For instance, some compounds have shown significant activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .
Action Environment
The effectiveness of similar compounds can be influenced by various factors, including the presence of other substances, ph levels, temperature, and more .
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S2/c1-3-24(4-2)29(26,27)17-11-7-15(8-12-17)19(25)23-20-22-18(13-28-20)14-5-9-16(21)10-6-14/h5-13H,3-4H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSWYGMLDMGGQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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